
Vinyl valerate
Overview
Description
Vinyl valerate, also known as pentanoic acid ethenyl ester, is an organic compound with the molecular formula C7H12O2. It is a colorless liquid that is used primarily as a monomer in the production of polymers and copolymers. This compound is known for its ability to undergo polymerization, making it valuable in the manufacturing of various plastic and resin products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinyl valerate can be synthesized through the esterification of valeric acid with vinyl alcohol. This reaction typically requires the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, this compound is often produced through the transesterification of vinyl acetate with valeric acid. This method involves the use of a catalyst, such as sodium methoxide, to promote the exchange of ester groups between the reactants. The reaction is conducted at elevated temperatures to achieve high yields of this compound.
Chemical Reactions Analysis
Types of Reactions
Vinyl valerate undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form polythis compound, which is used in the production of plastics and resins.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield valeric acid and vinyl alcohol.
Transesterification: this compound can participate in transesterification reactions with other esters to form new ester products.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used to initiate the polymerization of this compound.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis of this compound.
Transesterification: Catalysts like sodium methoxide or potassium hydroxide are used to facilitate transesterification reactions.
Major Products Formed
Polymerization: Polythis compound
Hydrolysis: Valeric acid and vinyl alcohol
Transesterification: Various ester products depending on the reactants used
Scientific Research Applications
Polymer Synthesis
Vinyl valerate is primarily utilized in the production of polymers through radical polymerization processes. Its structure allows for the formation of high molecular weight polymers, which are essential for various industrial applications.
Radical Polymerization Kinetics
Research has demonstrated that this compound undergoes radical polymerization efficiently, with studies indicating a significant increase in propagation rates when utilizing specific conditions such as varying temperatures and pulse repetition rates. For instance, a study reported that the propagation rate coefficient () of this compound increased significantly with temperature variations from 25°C to 85°C, showcasing its potential for high-speed polymerization processes .
Applications in Coatings and Adhesives
Polymers derived from this compound are used in coatings and adhesives due to their excellent adhesion properties and flexibility. These materials are crucial in industries ranging from automotive to construction, where durable and resilient coatings are required.
Drug Delivery Systems
This compound's unique chemical properties make it a candidate for drug delivery systems. Its ability to form biodegradable polymers allows for controlled release mechanisms in pharmaceuticals.
Biocompatibility and Degradability
Studies have shown that polymers synthesized from this compound exhibit favorable biocompatibility and can be designed to degrade at controlled rates. This characteristic is particularly beneficial for applications in targeted drug delivery and tissue engineering .
Case Studies on Drug Delivery
Recent research highlighted the use of this compound-based polymers in encapsulating therapeutic agents for cancer treatment. The controlled release profiles achieved with these polymers enable sustained drug delivery, enhancing therapeutic efficacy while minimizing side effects .
Medical Research Applications
This compound also finds applications in medical research, particularly in the formulation of topical agents and drug intermediates.
Topical Formulations
The compound has been investigated for its potential in formulating topical treatments due to its skin compatibility and ability to enhance penetration of active ingredients .
Case Studies on Efficacy
A notable study explored the use of this compound derivatives in enhancing the efficacy of corticosteroid treatments for dermatological conditions. The findings suggested improved absorption and therapeutic outcomes when using formulations containing this compound .
Mechanism of Action
The mechanism of action of vinyl valerate primarily involves its ability to undergo polymerization and esterification reactions. In polymerization, this compound molecules react with each other to form long polymer chains. This process is initiated by free radicals generated by initiators such as benzoyl peroxide. The polymerization of this compound results in the formation of polythis compound, which has various industrial applications.
In esterification reactions, this compound acts as an esterifying agent, reacting with acids or alcohols to form new ester products. The reaction mechanism involves the nucleophilic attack of the alcohol or acid on the carbonyl carbon of this compound, followed by the elimination of water or another leaving group.
Comparison with Similar Compounds
Vinyl valerate is similar to other vinyl esters, such as vinyl acetate and vinyl laurate. it has unique properties that make it distinct:
Vinyl acetate: Vinyl acetate is used primarily in the production of polyvinyl acetate and polyvinyl alcohol. It has a lower molecular weight and boiling point compared to this compound.
Vinyl laurate: Vinyl laurate is used in the production of specialty polymers and coatings. It has a higher molecular weight and boiling point compared to this compound.
List of Similar Compounds
- Vinyl acetate
- Vinyl laurate
- Vinyl propionate
- Vinyl butyrate
This compound’s unique combination of properties, such as its intermediate molecular weight and boiling point, make it suitable for specific applications in polymer and resin production.
Biological Activity
Vinyl valerate, a vinyl ester of valeric acid, has garnered attention for its potential biological activities and applications in various fields, including medicine, pharmacology, and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound (CAS Number: 5873-43-8) is characterized by its structure as an ester, which influences its reactivity and interaction with biological systems. It is commonly used as a precursor in the synthesis of polymers and other chemical compounds.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for applications in pharmaceuticals and coatings.
- Cell Membrane Interaction : Research shows that this compound can influence cell membrane integrity, potentially leading to enhanced drug delivery systems.
- Polymerization and Biocompatibility : As a monomer, this compound can be polymerized into biocompatible materials suitable for biomedical applications.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties against various pathogens. A study conducted by evaluated the effectiveness of this compound against gram-positive and gram-negative bacteria. The results are summarized in the following table:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5% |
Escherichia coli | 1.0% |
Pseudomonas aeruginosa | 0.75% |
These findings suggest that this compound could be utilized in developing antimicrobial agents or coatings.
Cell Membrane Interaction
This compound has been studied for its ability to interact with cell membranes. A notable study explored its role in enhancing the delivery of nucleic acids into cells through transfection methods. The key findings are as follows:
- Membrane Destabilization : this compound can destabilize cell membranes, facilitating the entry of larger molecules such as RNAi polynucleotides.
- Toxicity Considerations : While effective in vitro, caution is advised regarding potential toxicity in vivo due to membrane disruption.
Polymerization and Biocompatibility
This compound is also significant in polymer chemistry. Its polymerization leads to materials with desirable properties for biomedical applications. A study highlighted the use of poly(this compound) in tissue engineering scaffolds:
- Biocompatibility : Poly(this compound) demonstrated good biocompatibility with human cells.
- Mechanical Properties : The synthesized polymers exhibited favorable mechanical properties suitable for load-bearing applications.
Case Studies
-
Case Study on Drug Delivery Systems :
- A study investigated the use of this compound-based polymers as carriers for anticancer drugs. The results showed enhanced drug release profiles and improved therapeutic efficacy compared to conventional carriers.
-
Case Study on Coatings :
- This compound was incorporated into coatings for medical devices, demonstrating antimicrobial properties that reduced infection rates in clinical settings.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing vinyl valerate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of valeric acid with vinyl acetate using acid catalysts (e.g., sulfuric acid). Key parameters include temperature (80–120°C), molar ratios (excess vinyl acetate to shift equilibrium), and catalyst concentration. Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for quantifying yield and verifying purity . For reproducibility, document reaction time, solvent choice (if any), and post-synthesis purification steps (e.g., distillation or membrane separation) .
Q. How do spectroscopic techniques (e.g., FTIR, NMR) differentiate this compound from structurally similar esters?
FTIR identifies ester-specific peaks: C=O stretch (~1740 cm⁻¹) and C-O-C asymmetric stretch (~1240 cm⁻¹). In <sup>1</sup>H NMR, vinyl protons (CH2=CH-) appear as doublets at δ 4.8–5.2 ppm, while the valerate methylene group (CH2CH2CH2) integrates as a triplet at δ 1.2–1.6 ppm. Compare these with reference spectra and computational predictions to resolve ambiguities .
Q. What are the thermodynamic considerations for this compound polymerization, and how do initiators affect reaction kinetics?
Free-radical polymerization requires assessing activation energy (via DSC or Arrhenius plots) and monomer reactivity ratios. Initiators like benzoyl peroxide decompose at 70–90°C, influencing initiation rate. Use gel permeation chromatography (GPC) to monitor molecular weight distribution and kinetic modeling to optimize initiator concentration .
Advanced Research Questions
Q. How can factorial design optimize this compound copolymerization with acrylates, and what interactions dominate phase behavior?
A 2<sup>k</sup> factorial design tests variables: monomer ratio, temperature, and initiator type. Analyze main effects (e.g., temperature’s impact on conversion) and interaction effects (e.g., monomer-initiator synergy). Phase separation in copolymers can be studied via differential scanning calorimetry (DSC) and small-angle X-ray scattering (SAXS) to correlate composition with glass transition temperature (Tg) .
Q. What experimental strategies resolve contradictions in reported this compound reactivity ratios across solvent systems?
Discrepancies may arise from solvent polarity affecting monomer solvation. Conduct parallel experiments in polar (e.g., DMSO) and nonpolar (e.g., toluene) solvents. Use Mayo-Lewis plots to determine reactivity ratios (r1, r2) and compare with computational COSMO-RS models. Validate via <sup>13</sup>C NMR chain-end analysis .
Q. How do advanced separation techniques (e.g., SFC, HPLC) improve chiral resolution of this compound derivatives for enantioselective catalysis studies?
Supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers at lower pressure than HPLC. Optimize mobile phase composition (CO2/co-solvent ratio) and temperature. Pair with circular dichroism (CD) to confirm absolute configuration .
Q. What methodologies ensure reproducibility in this compound toxicity assays, particularly when conflicting cytotoxicity results are reported?
Standardize cell lines (e.g., HepG2 vs. CHO), exposure time, and solvent controls (e.g., DMSO ≤0.1%). Use high-content screening (HCS) to quantify apoptosis markers (e.g., caspase-3) and metabolomics (LC-MS) to identify metabolic interference. Address batch-to-batch monomer purity variations via GC-MS .
Q. Methodological Guidance Tables
Table 1: Key Parameters for this compound Synthesis
Parameter | Optimal Range | Analytical Method |
---|---|---|
Temperature | 80–120°C | Thermocouple monitoring |
Molar Ratio | 1:1.2 (acid:vinyl) | GC quantification |
Catalyst Loading | 1–3 wt% H2SO4 | Titration post-reaction |
Table 2: Common Data Contradictions & Resolution Strategies
Contradiction | Resolution Approach |
---|---|
Varied reactivity ratios in solvents | Solvent polarity screening + DFT simulations |
Discrepant cytotoxicity results | Standardized cell assays + metabolomic profiling |
Properties
IUPAC Name |
ethenyl pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h4H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZSRIYYOIZLJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974258 | |
Record name | Ethenyl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5873-43-8 | |
Record name | Vinyl valerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5873-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl valerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5873-43-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethenyl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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